4-Hydroxy-3,5-diiodophenylacetic acid

Thyroid hormone receptor TRβ selectivity Receptor binding affinity

For thyroid hormone research, this diiodinated phenylacetic acid is irreplaceable. The two iodine substituents at the 3- and 5-positions enable halogen bonding and polar interactions critical for thyroid receptor engagement; non-iodinated or mono-iodinated analogs cannot replicate this activity. As the key synthetic intermediate for tiratricol (Triac) — a TRβ-selective thyromimetic with 2.7-fold higher TRβ1 binding affinity than T3 — and the primary urinary metabolite of DIT, it serves as a definitive LC-MS/MS standard for quantifying DIT catabolism. Its calculated LogP of 2.2285 provides a precise reference for computational ADME models of diiodinated aromatics.

Molecular Formula C8H6I2O3
Molecular Weight 403.94 g/mol
CAS No. 1948-39-6
Cat. No. B139732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-3,5-diiodophenylacetic acid
CAS1948-39-6
Synonyms4-Hydroxy-3,5-diiodobenzeneacetic Acid;  (4-Hydroxy-3,5-diiodophenyl)acetic Acid;  α-(3,5-Diiodo-4-hydroxyphenyl)acetic Acid; 
Molecular FormulaC8H6I2O3
Molecular Weight403.94 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1I)O)I)CC(=O)O
InChIInChI=1S/C8H6I2O3/c9-5-1-4(3-7(11)12)2-6(10)8(5)13/h1-2,13H,3H2,(H,11,12)
InChIKeyIGWIPEUDVOXYDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-3,5-diiodophenylacetic Acid (CAS 1948-39-6): A Halogenated Phenylacetic Acid Derivative for Thyroid Hormone Research


4-Hydroxy-3,5-diiodophenylacetic acid (CAS 1948-39-6), also known as 3,5-diiodo-4-hydroxyphenylacetic acid, is a diiodinated phenylacetic acid derivative with a molecular formula of C8H6I2O3 and a molecular weight of 403.94 g/mol [1]. It is characterized by the presence of two iodine atoms at the 3 and 5 positions of the phenolic ring and an acetic acid side chain [1]. This compound is recognized as a thyroxine (T4) impurity and a key synthetic intermediate in the preparation of the thyroid hormone analog tiratricol (Triac) [2].

4-Hydroxy-3,5-diiodophenylacetic Acid: Why In-Class Substitution Fails—Quantitative Receptor Selectivity and Synthetic Specificity


For procurement and experimental design, 4-hydroxy-3,5-diiodophenylacetic acid (CAS 1948-39-6) cannot be substituted with simpler phenylacetic acids or non-iodinated analogs due to its unique diiodinated structure. The presence of the two iodine substituents critically enhances its interaction with thyroid hormone receptors, enabling it to mimic or interfere with the action of natural thyroid hormones [1]. Substituting it with a non-iodinated analog would eliminate the halogen bonding and polar interactions that drive its biological activity, while using a mono-iodinated variant would result in a different, less potent receptor interaction profile, altering experimental outcomes in thyroid hormone research and drug synthesis [1][2].

Quantitative Evidence Guide for 4-Hydroxy-3,5-diiodophenylacetic Acid (CAS 1948-39-6)


Superior Thyroid Hormone Receptor β (TRβ) Binding Affinity vs. Natural Hormone T3

The thyroid hormone analog Triac (3,5,3'-triiodothyroacetic acid), for which 4-hydroxy-3,5-diiodophenylacetic acid is a key synthetic precursor, exhibits a 2.7-fold higher binding affinity for the thyroid hormone receptor-beta 1 (TRβ1) compared to the natural hormone 3,5,3'-triiodothyronine (T3), while the affinities of both compounds for TRα1 are equivalent [1]. This differential binding translates to a higher TRβ selectivity index for Triac, a property directly dependent on the acetic acid side chain structure found in both Triac and its precursor [2].

Thyroid hormone receptor TRβ selectivity Receptor binding affinity Thyromimetic

Defined Physicochemical Properties (LogP) for PK/PD Modeling

4-Hydroxy-3,5-diiodophenylacetic acid has a calculated octanol-water partition coefficient (LogP) of 2.2285 [1]. This value is significantly higher than that of the non-iodinated parent compound, 4-hydroxyphenylacetic acid (LogP ~0.84), reflecting the substantial impact of the two iodine substituents on molecular lipophilicity [2]. This LogP value falls within an optimal range for passive membrane permeability, distinguishing it from both more hydrophilic and more lipophilic thyroid analogs [1].

Lipophilicity LogP ADME Physicochemical properties

Confirmed Identity as a Primary In Vivo Metabolite of Diiodotyrosine (DIT)

3,5-Diiodo-4-hydroxyphenylacetic acid (Di-IHPA) has been identified as a primary urinary metabolite of diiodotyrosine (DIT) in rats, alongside 3-iodo-4-hydroxyphenylacetic acid (IHPA) as a metabolite of monoiodotyrosine (MIT) [1]. This definitive identification distinguishes it from other iodinated phenylacetic acids that are either synthetic or represent minor metabolic branches. The detection and quantification of Di-IHPA in urine provide a direct readout of DIT catabolism and iodine recycling [1].

Metabolite identification Thyroid hormone metabolism Biomarker DIT metabolism

Distinct Crystalline State and Defined Melting Point for QC

4-Hydroxy-3,5-diiodophenylacetic acid possesses a sharp and defined melting point of 217.5-219.5°C (in acetone/water solvent system) . This contrasts with its non-iodinated parent compound, 4-hydroxyphenylacetic acid, which melts at a lower temperature range of 148-151°C. The higher and narrower melting point range of the diiodinated compound indicates a more ordered crystal lattice and higher purity, providing a distinct and reliable physical property for quality control and identity verification .

Quality control Melting point Crystallinity Reference standard

Primary Applications for 4-Hydroxy-3,5-diiodophenylacetic Acid (CAS 1948-39-6)


Synthesis of TRβ-Selective Thyromimetics (e.g., Triac/Tiratricol)

Procurement of this compound is justified for the targeted synthesis of the TRβ-selective thyromimetic, Triac. The quantifiable 2.7-fold higher binding affinity of Triac for TRβ1 over the natural hormone T3 makes this synthetic route highly valuable for generating research tools and potential therapeutics with a dissociated thyromimetic profile [1]. This application is directly supported by a validated synthetic method using this compound as an intermediate [2].

Certified Reference Standard for DIT Metabolism and Thyroid Hormone Recycling Studies

As the confirmed primary urinary metabolite of DIT, 4-Hydroxy-3,5-diiodophenylacetic acid is the correct standard for quantifying DIT catabolism. Researchers investigating iodine recycling, thyroid hormone biosynthesis, or metabolic disorders should prioritize this compound over other iodinated phenylacetic acids for use as an analytical standard in LC-MS/MS methods, as it provides a specific readout for the DIT pathway that other analogs cannot [1].

ADME Model Calibration and Physicochemical Property Reference

The calculated LogP of 2.2285 serves as a precise input parameter for computational ADME models predicting permeability and distribution. Researchers can use this value to calibrate their models for diiodinated aromatic acids. This distinct lipophilicity, which is 2.65 log units higher than the non-iodinated parent, makes this compound a valuable reference for studying the effect of iodine substitution on molecular transport without the confounding variables introduced by more complex analogs [1].

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